

JNK-IN-8: A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: Jnk-IN-8

Cat. No.: B608245

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Introduction

JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in various cellular processes, including stress responses, apoptosis, and inflammation.[1] Dysregulation of JNK signaling is implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2] **JNK-IN-8**'s covalent mechanism of action, targeting a conserved cysteine residue within the ATP-binding site of JNK isoforms, provides high potency and prolonged inhibition, making it a valuable tool for studying JNK biology and a promising scaffold for therapeutic development.[3][4] This technical guide provides a comprehensive overview of the discovery, development, and key experimental methodologies associated with **JNK-IN-8**.

Discovery and Development

The discovery of **JNK-IN-8** stemmed from a broad-based kinase selectivity profiling of a library of acrylamide-containing kinase inhibitors.[4][5] The initial lead compound, a derivative of the approved drug imatinib, was found to unexpectedly inhibit JNK1, 2, and 3.[6] This led to a structure-guided drug design and optimization effort to improve potency and selectivity for JNKs.

A key structural feature of **JNK-IN-8** is the presence of an acrylamide "warhead," which forms a covalent bond with a conserved cysteine residue (Cys116 in JNK1 and JNK2, and Cys154 in

JNK3) located near the ATP-binding pocket.[7] This irreversible binding confers high potency and a durable inhibitory effect. The structure-activity relationship (SAR) studies focused on modifying the scaffold to optimize the presentation of the acrylamide group to the target cysteine and to enhance selectivity over other kinases.[3][6]

Quantitative Data

Table 1: In Vitro Inhibitory Activity of JNK-IN-8

Target	IC50 (nM)
JNK1	4.7
JNK2	18.7
JNK3	1.0

Data sourced from multiple references.[2][5]

Table 2: Cellular Activity of JNK-IN-8

Cell Line	Assay	EC50 (nM)
HeLa	c-Jun Phosphorylation	486
A375	c-Jun Phosphorylation	338

Data sourced from multiple references.[4][5]

Table 3: Kinase Selectivity of JNK-IN-8

Kinase	Binding (% of control @ 1 μ M)
JNK1	<1
JNK2	<1
JNK3	<1
MNK2	>10
Fms	>10
c-Kit	>90
Met	>90
PDGFR β	>90

Data represents a summary from KinomeScan profiling, showing high selectivity for JNK isoforms.[\[5\]](#)[\[8\]](#)

Experimental Protocols

In Vitro Kinase Assay (JNK Inhibition)

This protocol describes a typical in vitro kinase assay to determine the IC₅₀ of **JNK-IN-8** against JNK isoforms.

- Reagents:
 - Recombinant human JNK1, JNK2, or JNK3 enzyme
 - GST-c-Jun (1-79) as substrate
 - Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
 - ATP (at K_m for each JNK isoform)
 - **JNK-IN-8** (serial dilutions)
 - ³²P- γ -ATP or an antibody-based detection system (e.g., ADP-Glo™ Kinase Assay)

- Procedure:
 1. Prepare a reaction mixture containing the JNK enzyme and GST-c-Jun substrate in kinase buffer.
 2. Add serial dilutions of **JNK-IN-8** or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
 3. Initiate the kinase reaction by adding ATP (and ^{32}P - γ -ATP if using radiometric detection).
 4. Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.
 5. Stop the reaction (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer).
 6. Detect the phosphorylation of GST-c-Jun. For radiometric assays, this involves separating the phosphorylated substrate by SDS-PAGE and quantifying the incorporated radioactivity. For antibody-based assays, this typically involves a luminescence or fluorescence readout.
 7. Calculate the percentage of inhibition for each **JNK-IN-8** concentration relative to the DMSO control.
 8. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of c-Jun Phosphorylation

This protocol outlines the steps to measure the cellular potency (EC50) of **JNK-IN-8** by assessing the phosphorylation of endogenous c-Jun.

- Cell Culture and Treatment:
 1. Culture cells (e.g., HeLa or A375) in appropriate media and conditions.
 2. Seed cells in multi-well plates and allow them to adhere.
 3. Starve the cells in serum-free media for several hours to reduce basal JNK activity.

4. Pre-treat the cells with serial dilutions of **JNK-IN-8** or DMSO for 1-2 hours.
 5. Stimulate the JNK pathway by adding a known activator, such as anisomycin (e.g., 10 µg/mL) or UV irradiation, for a short period (e.g., 30 minutes).
- Cell Lysis and Protein Quantification:
 1. Wash the cells with ice-cold PBS.
 2. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
 3. Clarify the lysates by centrifugation.
 4. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
 - Western Blotting:
 1. Normalize the protein concentrations of the lysates.
 2. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 3. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
 4. Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63/73).
 5. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 6. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
 7. To ensure equal protein loading, strip the membrane and re-probe with an antibody for total c-Jun or a housekeeping protein (e.g., GAPDH or β-actin).

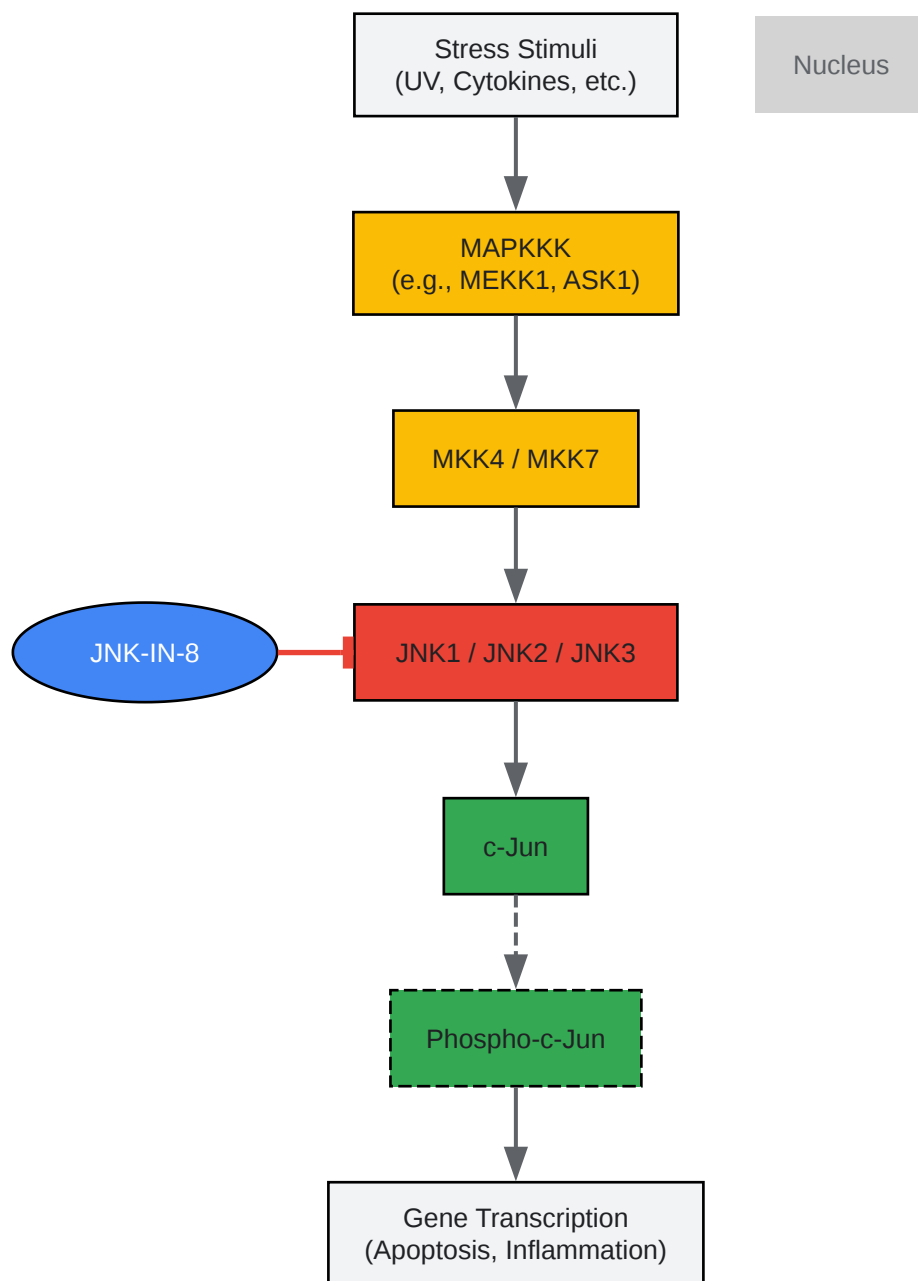
8. Quantify the band intensities and normalize the phospho-c-Jun signal to the total c-Jun or housekeeping protein signal.
9. Calculate the EC50 value by plotting the normalized signal against the **JNK-IN-8** concentration.

KinomeScan™ Selectivity Profiling

This method provides a broad assessment of a compound's kinase selectivity.

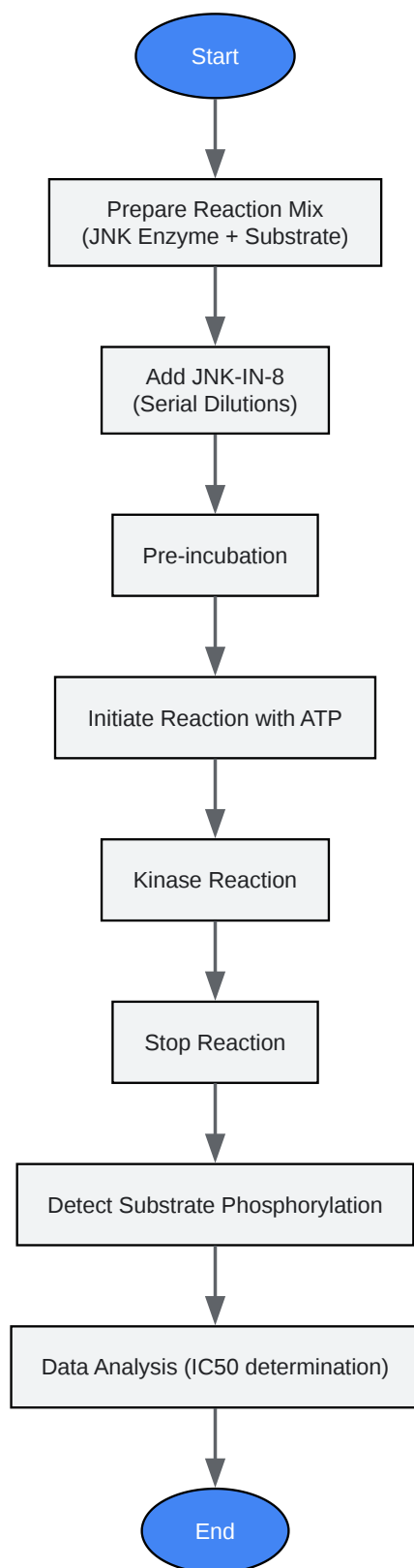
- Principle: The KinomeScan™ platform utilizes a proprietary active site-directed competition binding assay. An immobilized ligand that binds to the ATP site of a large panel of kinases is used. The test compound (**JNK-IN-8**) is incubated with the kinase and the immobilized ligand. The amount of kinase bound to the immobilized ligand is quantified, and a lower amount indicates that the test compound is competing for the ATP-binding site.
- General Protocol Outline:
 1. **JNK-IN-8** is tested at a fixed concentration (e.g., 1 μ M) against a large panel of human kinases (e.g., >400).
 2. The binding of each kinase to an immobilized, broad-spectrum kinase inhibitor is measured in the presence of **JNK-IN-8**.
 3. The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.
 4. The data is often visualized as a dendrogram to show the selectivity profile across the kinome.

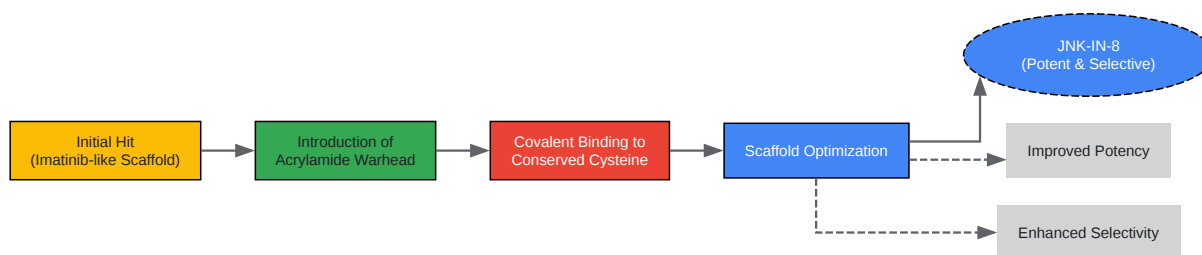
Visualizations



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Caption: Simplified JNK signaling pathway and the inhibitory action of **JNK-IN-8**.





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